2-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol
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Overview
Description
2-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a fluorobenzyl group attached to the benzimidazole ring, which can influence its chemical properties and biological activities.
Mechanism of Action
Target of Action
Benzimidazole derivatives are known to interact with a variety of enzymes and protein receptors . They are structural isosteres of naturally occurring nucleotides, which allow them to easily interact with the biopolymers of living systems .
Mode of Action
The exact mode of action can vary depending on the specific benzimidazole derivative. Some 2-aminobenzimidazoles have been found to be useful for acid/base catalysis and can substitute guanidinium groups in receptor molecules designed as phosphoryl transfer catalysts .
Biochemical Pathways
The affected pathways can vary widely depending on the specific benzimidazole derivative and its targets. For example, some benzimidazole derivatives have been found to have antimicrobial activity .
Result of Action
The molecular and cellular effects of benzimidazole derivatives can vary widely depending on the specific compound and its targets. For example, some benzimidazole derivatives have been found to have antimicrobial activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol typically involves the condensation of o-phenylenediamine with 2-fluorobenzyl alcohol under acidic conditions to form the benzimidazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or sulfuric acid. The resulting intermediate is then reduced to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The benzimidazole ring can be reduced under specific conditions.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 2-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)acetaldehyde or 2-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)acetone .
Scientific Research Applications
2-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes involving benzimidazole derivatives.
Medicine: The compound is investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Fluorobenzyl)-1H-benzimidazol-2-yl methanol
- 2-(6-Fluoro-1H-benzimidazol-2-yl)ethanol
- 1-(4-Methylbenzyl)-1H-benzimidazol-2-yl methanol
Uniqueness
2-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol is unique due to the presence of both the fluorobenzyl group and the benzimidazole ring. This combination can result in distinct chemical properties and biological activities compared to other similar compounds. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding interactions .
Properties
IUPAC Name |
2-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O/c17-13-6-2-1-5-12(13)11-19-15-8-4-3-7-14(15)18-16(19)9-10-20/h1-8,20H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNBFXIWDBEUTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2CCO)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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